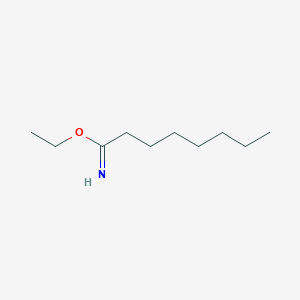
Ethyl octanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl octanimidate is an organic compound that belongs to the class of esters. It is derived from octanoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl octanimidate can be synthesized through the esterification of octanoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction is as follows:
C7H15COOH+C2H5OH→C7H15COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to remove water and drive the reaction to completion. Additionally, the use of more efficient catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl octanimidate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Depending on the nucleophile, different substituted products.
Applications De Recherche Scientifique
Ethyl octanimidate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in certain reactions.
Biology: In the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of ethyl octanimidate involves its interaction with enzymes and other biological molecules. For instance, esterases catalyze the hydrolysis of this compound, breaking it down into octanoic acid and ethanol. This reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with similar properties but derived from acetic acid.
Methyl butyrate: An ester with a shorter carbon chain, used in flavorings and fragrances.
Ethyl butanoate: Similar in structure but with a different carbon chain length.
Uniqueness
Ethyl octanimidate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters might not be as effective.
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
ethyl octanimidate |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-7-8-9-10(11)12-4-2/h11H,3-9H2,1-2H3 |
Clé InChI |
NUXNOOGZAAZDQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


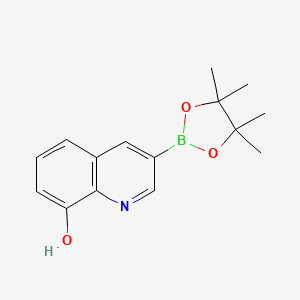
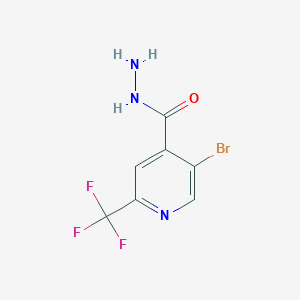
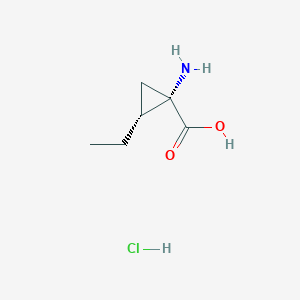
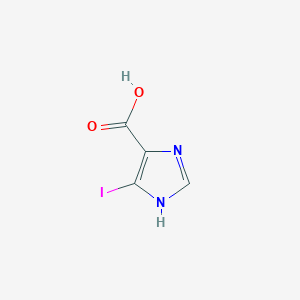

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
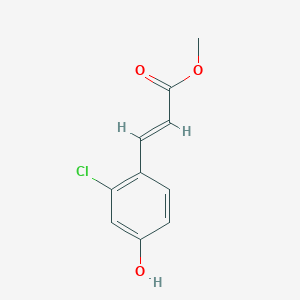
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


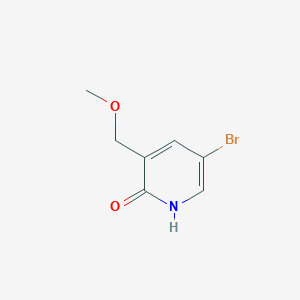
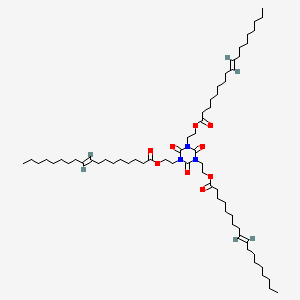
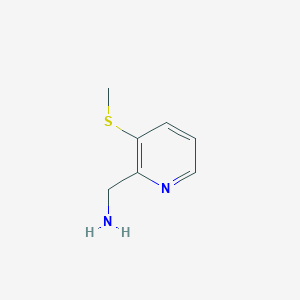
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
